Antimicrobial Scaffold Potency: Dihydrobenzothiazole-Piperazinyl Derivatives Deliver MIC of 6.25 µg/mL Against Mycobacterium tuberculosis H37Rv
Derivatives constructed on the 7-oxo-tetrahydrobenzothiazole core (specifically compounds 7j, 7l, and 7w from a 32-member library) achieved moderate antitubercular activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv [1]. The parent scaffold itself provides the 7-oxo and 2-acetamido handles that are essential for piperazine coupling; attempts to use the 6-oxo regioisomer (CAS 404892-23-5) or the fully aromatic N-(1,3-benzothiazol-2-yl)acetamide (CAS 3028-06-6) as the core building block would fail to generate the same substitution geometry, as demonstrated by the specificity of the synthetic route starting from 2-amino-5,6-dihydro-benzo[d]thiazol-7(4H)-one [2].
| Evidence Dimension | Antimycobacterial activity (MIC) of scaffold-derived library compounds |
|---|---|
| Target Compound Data | Derivatives 7j, 7l, 7w: MIC = 6.25 µg/mL against M. tuberculosis H37Rv |
| Comparator Or Baseline | Full aromatic analog N-(1,3-benzothiazol-2-yl)acetamide (CAS 3028-06-6): no reported antitubercular activity from this core; 6-oxo isomer (CAS 404892-23-5): lacks the 7-oxo electrophilic coupling site used in the synthesis |
| Quantified Difference | Regioisomeric substitution prevents access to the active series; the 7-oxo position is essential for synthetic derivatization and resulting activity |
| Conditions | In vitro MIC assay against M. tuberculosis H37Rv; ciprofloxacin and fluconazole as reference drugs |
Why This Matters
The 7-oxo regiospecificity is not merely a structural detail—it is a prerequisite for accessing the bioactive chemical space reported in the antimicrobial literature; substituting with the 6-oxo isomer would yield a chemically distinct and biologically unvalidated starting point.
- [1] Bollikanda RK, et al. Dihydrobenzothiazole coupled N-piperazinyl acetamides as antimicrobial agents: Design, synthesis, biological evaluation and molecular docking studies. Arch Pharm (Weinheim). 2024. Compounds 7j, 7l, 7w: MIC = 6.25 µg/mL against M. tuberculosis H37Rv. View Source
- [2] Bollikanda RK, et al. Synthetic route: 2-amino-5,6-dihydro-benzo[d]thiazol-7(4H)-ones acetylated with chloroacetic chloride, then reacted with N-substituted piperazines. Arch Pharm (Weinheim). 2024. View Source
